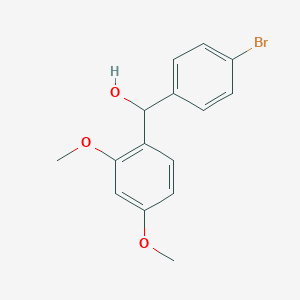

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring, connected through a methanol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol typically involves the reaction of 4-bromoacetophenone with 2,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of a chalcone intermediate. This intermediate is then reduced to yield the desired methanol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

化学反应分析

Types of Reactions

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: The major products are (4-Bromophenyl)(2,4-dimethoxyphenyl)ketone or aldehyde.

Reduction: The major product is (2,4-dimethoxyphenyl)methanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

科学研究应用

Pharmaceutical Development

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting diseases such as cancer and bacterial infections .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, making it relevant in the search for new antibiotics .

Material Science

The compound's properties make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : It has been identified as a potential dopant or host material in OLED technology, contributing to advancements in display technologies .

- Nanomaterials : Its use in the synthesis of mesoporous materials and nano-minerals highlights its versatility in creating advanced materials with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of synthesized compounds related to this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 4l | 16 | Staphylococcus aureus |

| 4k | 14 | Escherichia coli |

Case Study 2: OLED Applications

Research into OLED materials has demonstrated that this compound can enhance the efficiency and stability of OLED devices when used as an intermediate in the synthesis of more complex organic compounds .

作用机制

The mechanism of action of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural configuration and the nature of the target .

相似化合物的比较

Similar Compounds

- (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone

- (3-Bromo-4,5-dimethoxyphenyl)methanol

- (2-Bromophenyl)(diphenyl)methanol

Uniqueness

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is unique due to the specific positioning of the bromine atom and methoxy groups, which can significantly affect its chemical reactivity and biological activity. This structural uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .

生物活性

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound characterized by a bromophenyl group and a dimethoxyphenyl group linked to a methanol moiety. Its molecular formula is C16H17BrO3, and it has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The compound showed notable inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

2. Antioxidant Activity

The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals. The antioxidant activity was assessed using the DPPH radical scavenging method, which is a standard assay for evaluating the free radical scavenging ability of compounds.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 62 |

| 200 | 78 |

At higher concentrations, the compound demonstrated significant antioxidant activity, indicating its potential utility in preventing oxidative stress-related diseases .

3. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer), the compound exhibited cytotoxic effects.

Table 3: Cytotoxicity against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The IC50 values indicate that the compound has promising anticancer activity, particularly against breast cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of phenolic compounds similar to this compound. These derivatives were tested for their biological activities, revealing that modifications in substituents significantly influenced their efficacy against microbial strains and cancer cells.

In one study, derivatives with additional methoxy groups exhibited enhanced antimicrobial activity compared to their parent compounds. This suggests that structural modifications can lead to improved biological profiles .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or piperidine) to form a chalcone intermediate. Subsequent reduction or cyclization reactions yield the methanol derivative . Intermediate characterization employs FTIR, NMR, and elemental analysis to confirm functional groups and purity . For example, in , chalcone intermediates were validated via melting points and spectral matching.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is used. Crystals are grown via slow evaporation (e.g., ethanol), and data collection involves Mo/Kα radiation. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs . For instance, details crystal preparation for a Schiff base analog, highlighting refinement protocols and thermal displacement parameters.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies between expected and observed spectral data (e.g., unexpected alkoxypyridine formation instead of cyanopyrans) require mechanistic reinvestigation. Solvent effects (e.g., methanol vs. ethanol) and lone-pair interactions are probed via DFT calculations or isotopic labeling . demonstrated that solvent polarity influenced reaction pathways, necessitating revised mechanisms.

Q. What strategies optimize reaction yields in the synthesis of derivatives like pyrazolines or sulfonamides?

- Methodology : Yield optimization involves solvent selection (polar aprotic solvents enhance nucleophilicity), catalyst screening (e.g., glacial acetic acid for cyclization), and stoichiometric adjustments. For example, in , pyrazoline derivatives achieved 75–82% yields using ethanol as a solvent and acetic acid catalysis. Reaction monitoring via TLC (chloroform:methanol, 4.8:0.2) ensures endpoint accuracy .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

- Methodology : In vitro assays (e.g., antioxidant enzyme activity in fish gill/liver tissues) are conducted using spectrophotometric methods (e.g., SOD, CAT activity measurements). Data is analyzed via SPSS with Duncan’s test (α=0.05) to assess dose-dependent effects . reported significant oxidative stress modulation in aquatic models, validated through triplicate experiments.

Q. What computational tools predict structure-activity relationships (SAR) for analogs of this compound?

属性

IUPAC Name |

(4-bromophenyl)-(2,4-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLPPTHLVWQNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。